molecular formula C29H50O2 B086371 5-alpha-Cholestan-3-alpha-OL acetate CAS No. 1107-59-1

5-alpha-Cholestan-3-alpha-OL acetate

Cat. No. B086371
CAS RN: 1107-59-1
M. Wt: 430.7 g/mol
InChI Key: PHLIUSDPFOUISN-GQRDYSQKSA-N
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Description

5-alpha-Cholestan-3-alpha-OL acetate, also known as 5α-Cholestan-3α-ol acetate, is a sterol compound . It is derived from cholesterol and has been isolated from feces of humans and rats . It is used in agrochemical, pharmaceutical, and dyestuff fields .


Molecular Structure Analysis

The molecular formula of 5-alpha-Cholestan-3-alpha-OL acetate is C29H50O2 . Its molecular weight is 430.71 . The IUPAC Standard InChI of a similar compound, Cholestan-3-ol, is InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19?,20-,21+,22?,23?,24?,25?,26?,27?/m0/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-alpha-Cholestan-3-alpha-OL acetate include a molecular weight of 430.71 . For a similar compound, Cholestan-3-ol, the melting point is 139-143°C , and the specific rotation is +22.0 - +25.0° .

Safety And Hazards

While specific safety and hazard information for 5-alpha-Cholestan-3-alpha-OL acetate is not available, general precautions should be taken while handling this compound. Avoid contact with skin and eyes, avoid breathing vapors or mists, and do not ingest .

properties

IUPAC Name

[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-27H,7-18H2,1-6H3/t20-,22+,23-,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLIUSDPFOUISN-GQRDYSQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-alpha-Cholestan-3-alpha-OL acetate

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